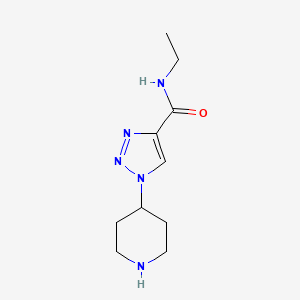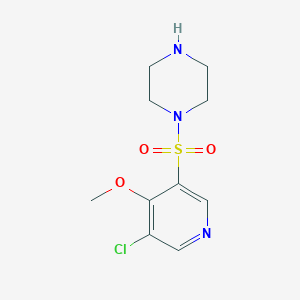
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol . This compound is a pyridine derivative, which means it contains a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a chloro group and an isopropylpiperidinyl group makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of different chemical fragments under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
化学反应分析
Types of Reactions
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives with additional oxygen-containing functional groups, while substitution could result in various substituted pyridines.
科学研究应用
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It can be used in the production of fine chemicals and pharmaceutical intermediates.
相似化合物的比较
Similar Compounds
Uniqueness
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C13H19ClN2 |
|---|---|
分子量 |
238.75 g/mol |
IUPAC 名称 |
2-chloro-3-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-10(2)16-9-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |
InChI 键 |
AKJQLOFAPSLXDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)








